molecular formula C9H10Br2O B7895895 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene

Cat. No.: B7895895
M. Wt: 293.98 g/mol
InChI Key: BPVOAISIQNPEMB-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene typically involves the bromination of 4-(2-bromoethyl)-1-methoxybenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more sustainable brominating agents, such as N-bromo succinimide (NBS), can be employed to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound for modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenol
  • 4-Bromo-2-methoxyphenol
  • 2-Bromo-4-(2-chloroethyl)-1-methoxybenzene

Uniqueness

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity and interaction profiles. This combination allows for selective modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-bromo-4-(2-bromoethyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVOAISIQNPEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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